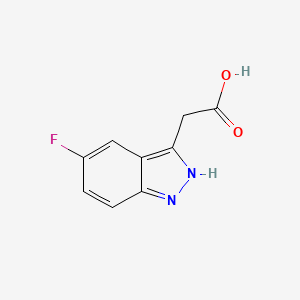

2-(5-Fluoro-1H-indazol-3-YL)acetic acid

Übersicht

Beschreibung

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H7FN2O2 . It has a molecular weight of 194.17 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Catalytic Activity in Synthesis

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is used in the synthesis of various compounds. For example, it played a role in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which showed potential anti-oxidant and anti-microbial activities (Rao et al., 2019).

2. Chiral Supercritical Fluid Chromatography

This compound was involved in chiral supercritical fluid chromatography (SFC) studies, specifically in the resolution of racemic acids without the use of acidic additives. This technique is crucial in the pharmaceutical industry for separating enantiomers of drug molecules (Wu et al., 2016).

3. Structural Characterization and Synthesis

Research has been conducted on indazoles substituted at N-1 and N-2 positions, including those with ester-containing side chains. The structural characterization of such compounds, including indazol-2-yl-acetic acid, provided insights into their potential applications in medicinal chemistry (Teixeira et al., 2006).

4. Anticancer Research

The compound has been used in the synthesis of potential anticancer agents. For instance, its derivatives were synthesized and showed promise as lower-toxicity alternatives to 5-Fluorouracil for cancer treatment (Xiong Jing, 2011).

5. Synthesis of Dual PPARalpha/delta Agonists

Compounds derived from this compound have been tested for their ability to activate PPARalpha and PPARdelta, two types of peroxisome proliferator-activated receptors. This research could have implications for the treatment of metabolic disorders (Ciocoiu et al., 2010).

6. Development of Synthetic Methods

Innovative synthetic methods have been developed using this compound. For example, a metal-free process was reported for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, highlighting the compound's role in facilitating more sustainable and efficient chemical syntheses (Tortoioli et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340) .

Zukünftige Richtungen

Wirkmechanismus

- Indazoles, as a class, exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects . Therefore, we can infer that the target may be related to these activities.

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

2-(5-Fluoro-1H-indazol-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase suggests its potential anti-inflammatory properties . Additionally, this compound may interact with nuclear receptors, influencing gene expression and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals . This dual action makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and nuclear receptors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Eigenschaften

IUPAC Name |

2-(5-fluoro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWWVRZISGHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696473 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-22-7 | |

| Record name | 5-Fluoro-1H-indazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)